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molecular formula C7H11NO B8417931 N-{bicyclo[1.1.1]pentan-1-yl}acetamide

N-{bicyclo[1.1.1]pentan-1-yl}acetamide

Cat. No. B8417931
M. Wt: 125.17 g/mol
InChI Key: NITXXARKEONICI-UHFFFAOYSA-N
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Patent
US09447025B2

Procedure details

The C—H activation/oxidation (Scheme 3) of commercially available bicyclo[1.1.1]pentan-1-amine by an appropriate oxidizing reagent or condition (for example, H2SO4 (conc.)/HNO3 (conc. or 50%); H2SO4 (conc.)/NH4NO3; perfluoro-cis-2-n-butyl-3-n-propyloxaziridine; CBr4/H2O/Mo(CO)6; [(Me3tacn)RuCl3], CAN, AgClO4, t-BuOH/H2O; RuCl3-xH2O, KBrO3, H2O, pyridine, CH3CN; dimethyldioxirane (DMD) or methyl(trifluoromethyl)dioxirane (TFDO), with or without HBF4; CrO3, H5IO6; KMnO4, KOH; and the like) can give 3-aminobicyclo[1.1.1]pentan-1-ol. The amino alcohol intermediate can then be coupled with an appropriate carboxylic acid or acid chloride, such as acetyl chloride to give 3-acetamidobicyclo[1.1.1]pentan-1-yl acetate (3). Selective hydrolysis of the ester group with hydroxide ion gives N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetamide (1). Alternatively, starting with N-(bicyclo[1.1.1]pentan-1-yl)acetamide (4), C—H activation/oxidation with an appropriate oxidizing reagent or conditions (for example, see listed above, and H2SO4 (conc.), (CF3CO)2O; NaNO2, TFA, O2; CrO3, CH3CO2H, (H3CO)2O; RuCl3 (cat.), TFA, DCM, peracetic acid; DDQ, TfOH; and the like) can give N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)acetamide (1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Name
(H3CO)2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[C:1]12([NH:6][C:7](=[O:9])[CH3:8])[CH2:5][CH:3]([CH2:4]1)[CH2:2]2.[OH:10]S(O)(=O)=O.O(C(C(F)(F)F)=O)C(C(F)(F)F)=O.N([O-])=O.[Na+].C(O)(C(F)(F)F)=O.O=O.O(OC)OC.C(OO)(=O)C.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.S(O)(C(F)(F)F)(=O)=O>C(Cl)Cl.CC(O)=O>[OH:10][C:3]12[CH2:5][C:1]([NH:6][C:7](=[O:9])[CH3:8])([CH2:4]1)[CH2:2]2 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12(CC(C1)C2)NC(C)=O
Step Two
Name
peracetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C(=O)C(F)(F)F)C(=O)C(F)(F)F
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Twelve
Name
(H3CO)2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(OC)OC
Step Thirteen
Name
RuCl3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC12CC(C1)(C2)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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